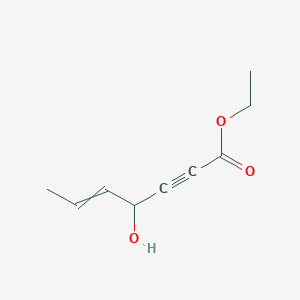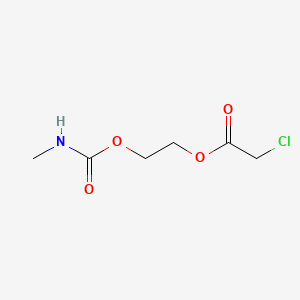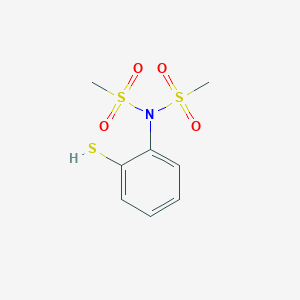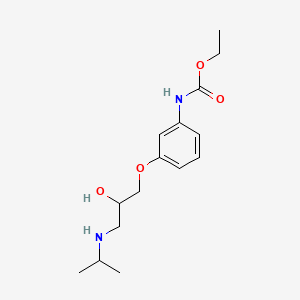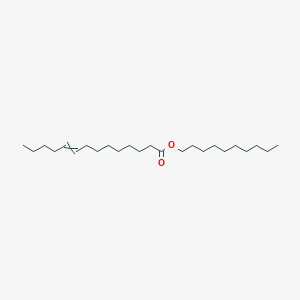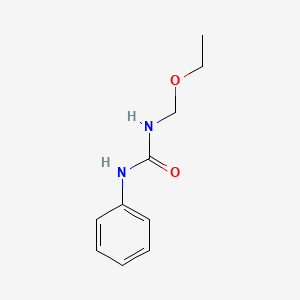
Urea, N-(ethoxymethyl)-N'-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-(ethoxymethyl)-N’-phenyl-: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of an ethoxymethyl group attached to one nitrogen atom and a phenyl group attached to the other nitrogen atom of the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-(ethoxymethyl)-N’-phenyl- typically involves the reaction of ethoxymethyl isocyanate with aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{Ethoxymethyl isocyanate} + \text{Aniline} \rightarrow \text{Urea, N-(ethoxymethyl)-N’-phenyl-} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Urea, N-(ethoxymethyl)-N’-phenyl- can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The ethoxymethyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the urea compound.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Urea, N-(ethoxymethyl)-N’-phenyl- is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as an intermediate in various chemical reactions.
Biology: In biological research, this compound may be used to study enzyme interactions and protein modifications. Its unique structure allows it to interact with specific biological targets.
Medicine: Potential applications in medicine include its use as a precursor for the synthesis of pharmaceutical compounds. It may also be investigated for its therapeutic properties.
Industry: In the industrial sector, Urea, N-(ethoxymethyl)-N’-phenyl- can be used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of Urea, N-(ethoxymethyl)-N’-phenyl- involves its interaction with specific molecular targets. The ethoxymethyl and phenyl groups contribute to its binding affinity and specificity. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
- Urea, N-(methoxymethyl)-N’-phenyl-
- Urea, N-(ethoxymethyl)-N’-methyl-
- Urea, N-(ethoxymethyl)-N’-benzyl-
Comparison: Compared to similar compounds, Urea, N-(ethoxymethyl)-N’-phenyl- exhibits unique properties due to the presence of both ethoxymethyl and phenyl groups. These groups influence its reactivity, binding affinity, and potential applications. The specific combination of functional groups makes it distinct from other urea derivatives.
Propiedades
Número CAS |
96236-74-7 |
|---|---|
Fórmula molecular |
C10H14N2O2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
1-(ethoxymethyl)-3-phenylurea |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-8-11-10(13)12-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,11,12,13) |
Clave InChI |
UULIDTWMMQWWIC-UHFFFAOYSA-N |
SMILES canónico |
CCOCNC(=O)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



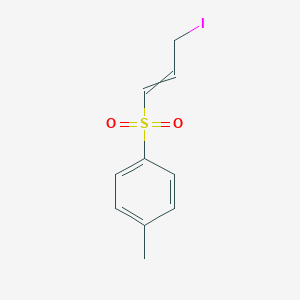
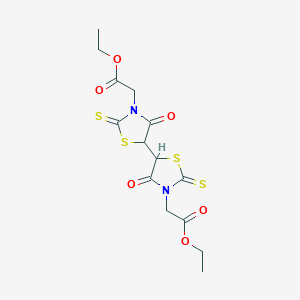
![3-[(Naphthalen-1-yl)oxy]propane-1-thiol](/img/structure/B14342182.png)
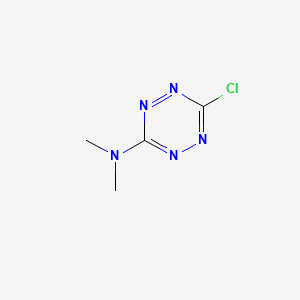

![6-[3-(4-Phenylpiperazin-1-yl)propoxy]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14342195.png)
